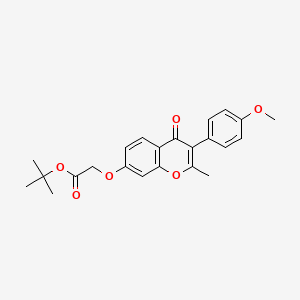

![molecular formula C23H17Cl2N3O3S2 B2866013 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 477568-77-7](/img/structure/B2866013.png)

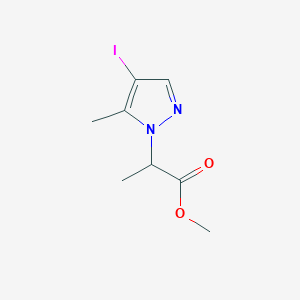

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DTTB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a thiazole derivative that has been found to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound could be explored for its efficacy in preventing oxidative damage, which is a factor in many chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Analgesic and Anti-inflammatory Activity

The analgesic (pain-relieving) and anti-inflammatory properties of thiazole compounds make them candidates for the development of new pain management drugs. Research could focus on the compound’s ability to modulate inflammatory pathways and its potential use in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Activity

Thiazoles are known to possess antimicrobial and antifungal effects. This particular compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as a new antimicrobial or antifungal agent, which is particularly important in the era of increasing antibiotic resistance .

Antiviral Activity

With the ongoing need for effective antiviral drugs, the thiazole core of this compound presents a promising scaffold for the development of novel antiviral agents. Its application could be investigated in the context of diseases caused by viruses, including emerging viral threats .

Neuroprotective Activity

Thiazole derivatives have shown potential in neuroprotection, which is the preservation of neuronal structure and function. The compound could be researched for its ability to protect neurons from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor and Cytotoxic Activity

The compound has a promising application in cancer research due to its antitumor and cytotoxic properties. Studies could focus on its ability to inhibit tumor growth and induce apoptosis in cancer cells, offering a potential pathway for the development of new anticancer therapies .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Propiedades

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3S2/c1-28(17-5-3-2-4-6-17)33(30,31)18-10-7-15(8-11-18)22(29)27-23-26-21(14-32-23)19-12-9-16(24)13-20(19)25/h2-14H,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNBLXGRNDEOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2865932.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)

![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)

![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)